Orthogonal Deprotection Capability: Benzyl vs. Benzoyl Protection in 4-Deoxy-L-Fucose Derivatives
2,3-Di-O-benzyl-4-deoxy-L-fucose employs benzyl ether protection at C-2 and C-3, which is orthogonal to ester-based protecting groups such as acetyl, benzoyl, and levulinoyl esters . In contrast, benzoyl-protected 4-deoxy-L-fucose derivatives (e.g., methyl 2,3-di-O-benzoyl-4,6-dideoxy-α-L-xylo-hexopyranoside) utilize ester groups that undergo cleavage under basic conditions, which are incompatible with base-sensitive functionalities (e.g., acetyl esters, some glycosidic linkages) [1]. Benzyl ethers are cleaved via catalytic hydrogenolysis under neutral conditions, enabling their selective removal in the presence of ester protecting groups .
| Evidence Dimension | Orthogonal deprotection compatibility |
|---|---|
| Target Compound Data | Benzyl ether protection (C-2, C-3): cleaved via H₂/Pd-C under neutral conditions; stable to basic hydrolysis |
| Comparator Or Baseline | Benzoyl ester protection (C-2, C-3): cleaved via NaOMe/MeOH (basic conditions); labile to nucleophiles |
| Quantified Difference | Orthogonal cleavage mechanisms: hydrogenolysis (benzyl) vs. base hydrolysis (benzoyl) |
| Conditions | Protecting group reactivity classification; glycosylation building block design |
Why This Matters
The orthogonal deprotection capability allows benzyl groups to be removed under neutral hydrogenolysis conditions without affecting base-labile ester functionalities elsewhere in the molecule, a critical requirement for multi-step oligosaccharide assembly.
- [1] Lindhorst, T.K.; Thiem, J. Synthesis of 4-deoxy and 4-deoxy-4-halogeno derivatives of L-fucose as potential enzyme inhibitors. Carbohydrate Research 1991, 209, 119-129. View Source
